

# In Vitro Characterization of M35 TFA: A Technical Guide

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Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

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## Introduction

M35 TFA is a chimeric peptide, consisting of galanin (1-13) and bradykinin (2-9) amide, that acts as a high-affinity ligand for galanin receptors.[1] It is widely recognized as a potent antagonist for the galanin receptor type 1 (GALR1), exhibiting a high binding affinity.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of M35 TFA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

## **Quantitative Data Summary**

The in vitro bioactivity of M35 TFA has been quantified through various binding and functional assays. The following tables summarize the key parameters, providing a comparative overview of its receptor affinity and functional potency.



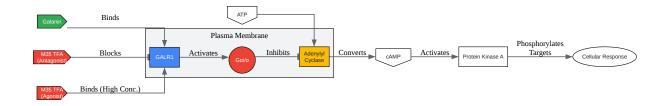
Parameter	Receptor/Cell Line	Value	Reference
Binding Affinity			
Kd	Galanin Receptor	0.1 nM	[2]
Ki	Human Galanin Receptor Type 1 (hGALR1)	0.11 nM	
Ki	Human Galanin Receptor Type 2 (hGALR2)	2.0 nM	
KD (vs [125I] M35)	Rin m 5F cells	1 nM	
KD (vs [125I] galanin) - High Affinity Site	Rin m 5F cell membranes	0.3 ± 0.1 nM	
KD (vs [125I] galanin) - Low Affinity Site	Rin m 5F cell membranes	0.52 ± 0.03 μM	
Functional Activity			-
Antagonist Activity (vs 10 nM galanin)	Rin m 5F cells	Reverses galanin- mediated cAMP inhibition at 1 nM	
Agonist Activity	Rin m 5F cells	Inhibits forskolin- stimulated cAMP production at 15 and 30 nM	_

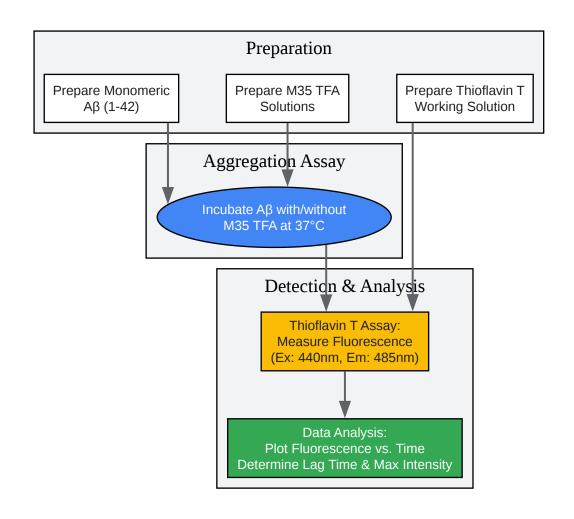
# **Signaling Pathway**

M35 TFA exerts its effects primarily through the galanin receptor 1 (GALR1), a G-protein coupled receptor (GPCR). GALR1 is coupled to an inhibitory G-protein (G $\alpha$ i/o). Upon activation by an agonist, G $\alpha$ i/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, M35 TFA blocks the binding of the endogenous agonist, galanin, thereby preventing this downstream signaling cascade.



However, at higher concentrations, M35 TFA can exhibit agonistic properties, directly inhibiting adenylyl cyclase.





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### References

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